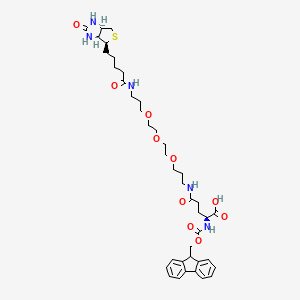
4,4-Difluoropyrrolidin-2-one
Vue d'ensemble
Description
“4,4-Difluoropyrrolidin-2-one” is a chemical compound . .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “this compound”, involves various strategies such as ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The pyrrolidine ring is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular weight of “this compound” is 121.09 . The InChI code is 1S/C4H5F2NO/c5-4(6)1-3(8)7-2-4/h1-2H2,(H,7,8) .
Chemical Reactions Analysis
The pyrrolidine ring, which is a part of “this compound”, is a versatile scaffold in drug discovery . It’s used to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule .
Applications De Recherche Scientifique
Enantioselective Synthesis and Medicinal Chemistry
4,4-Difluoropyrrolidin-2-one serves as a valuable building block in medicinal chemistry, particularly in the enantioselective synthesis of compounds. For example, it has been used in synthesizing 3,3-Difluoropyrrolidin-4-ol, demonstrating its utility in creating chiral molecules for potential therapeutic applications. Such synthetic strategies involve the use of chiral catalysts and the avoidance of hazardous deoxofluorinating reagents, illustrating the compound's versatility in medicinal chemistry contexts (Si et al., 2016).
Synthesis of Heterocyclic Compounds
The compound also plays a role in the synthesis of complex heterocyclic structures. For instance, research has focused on synthesizing novel heterocyclic molecules such as 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, where this compound may serve as a precursor or intermediate. These synthesized structures are often characterized for their potential in applications like non-linear optics and drug development (Murthy et al., 2017).
Optical and Magnetic Properties in Cluster Compounds
In the realm of inorganic chemistry, this compound derivatives contribute to the development of metal clusters with unique optical and magnetic properties. For example, lanthanide clusters synthesized using derivatives of this compound demonstrate intriguing physical properties like photoluminescence and single-molecule magnetism, suggesting potential in materials science (Alexandropoulos et al., 2011).
Application in Organofluorine Chemistry
In organofluorine chemistry, this compound derivatives are pivotal in the stereoselective synthesis of fluorinated compounds. Their use in the synthesis of chiral 3,3-difluoropyrrolidines, which are significant in enzyme inhibitors, highlights their importance in creating biologically active molecules with enhanced properties (Li & Hu, 2007).
Research in RNA Structure and Function
The derivatives of this compound have also found applications in RNA research. Specifically, fluorinated RNA molecules, where such derivatives play a crucial role, are used as sensitive probes in 19F NMR spectroscopy to elucidate RNA structure and function. This application is significant in the field of RNA therapeutics and for understanding RNA dynamics (Li et al., 2020).
Propriétés
IUPAC Name |
4,4-difluoropyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F2NO/c5-4(6)1-3(8)7-2-4/h1-2H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNTVEUEDNMWIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NCC1(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1785332-67-3 | |
| Record name | 4,4-difluoropyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1429299.png)


![[1,3,4]Oxadiazol-2-yl-acetic acid methyl ester](/img/structure/B1429304.png)


![N-(4-Chloro-phenyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B1429310.png)







